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Compound of Interest

Compound Name: Acat-IN-8

cat. No.: B11930456

The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases
(MAPKS) that are activated by stress stimuli such as cytokines, UV irradiation, and heat shock.
[1][2] The INK signaling pathway is implicated in various cellular processes, including
inflammation, apoptosis, cell differentiation, and proliferation.[1][3][4] Given its role in numerous
pathological conditions, including cancer and inflammatory and neurodegenerative diseases,
JNK is a significant target for therapeutic intervention.[5][6][7]

JNK-IN-8 is a highly potent and selective irreversible inhibitor of INK.[6][8][9] It forms a
covalent bond with a conserved cysteine residue near the ATP-binding pocket of INK1, JNK2,
and JNKS3.[9][10][11] This irreversible binding mode contributes to its high potency and
prolonged duration of action.

SP600125 is one of the earliest and most widely cited JNK inhibitors.[7] It is a reversible, ATP-
competitive inhibitor of INK1, JNK2, and JNK3.[2][12] While it has been instrumental in
elucidating the roles of JNK signaling, its utility is hampered by a lack of specificity, with
inhibitory activity against a range of other kinases.[13][14]

Mechanism of Action

The fundamental difference between JNK-IN-8 and SP600125 lies in their mechanism of
inhibition.

» JNK-IN-8: Functions as a covalent, irreversible inhibitor. It specifically targets Cys116 in
JNK1 and JNK2 and the corresponding Cys154 in JNK3, which are located near the DFG
motif in the activation loop.[10] By forming a permanent covalent bond, JNK-IN-8 locks the
kinase in an inactive conformation, preventing substrate binding.[9]
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e SP600125: Acts as a reversible, ATP-competitive inhibitor.[2][12] It competes with ATP for
binding to the catalytic site of the JNK enzymes. This binding is transient, and the inhibitory
effect can be overcome by high concentrations of ATP.

Performance and Selectivity: A Quantitative
Comparison

The potency and selectivity of an inhibitor are paramount for its utility as a research tool and
potential therapeutic. The following tables summarize the quantitative data for INK-IN-8 and
SP600125.

Table 1: Inhibitory Potency (IC50) against JNK Isoforms

- JNK1 IC50 JNK2 IC50 JNK3 IC50
Inhibitor Reference(s)
(nM) (nM) (nM)
JNK-IN-8 4.7 18.7 1.0 [8][15]
SP600125 40 40 90 [13][15]

IC50 values represent the concentration of inhibitor required to reduce the activity of the

enzyme by 50% in cell-free assays.

Table 2: Cellular Potency - Inhibition of c-Jun Phosphorylation (EC50)

Inhibitor Cell Line EC50 (nM) Reference(s)
JNK-IN-8 Hela 486 [8]

A375 338 [8]

SP600125 Jurkat T cells 5,000 - 10,000 [13][16]

EC50 values represent the concentration of inhibitor required to achieve 50% of the maximum
effect in a cellular assay, in this case, the inhibition of the phosphorylation of the JNK substrate,

c-Jun.
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Table 3: Kinase Selectivity Profile

Known Off-Targets
Inhibitor Primary Targets (with significant Reference(s)
inhibition)

Highly selective; >10-
fold selectivity against
MNK2 and Fms. No
JNK-IN-8 JNK1, JNK2, JNK3 o o [8][9][14]
significant inhibition of
a panel of 400 other
kinases.

Aurora kinase A,
FLT3, TRKA, Mps1,
CDK1, p38,
SP600125 JNK1, INK2, INK3 MEK/ERK, and [13][14][17]
NAD(P)H: quinone
oxidoreductase 1
(NQO1).

The data clearly indicates that INK-IN-8 is significantly more potent and vastly more selective
than SP600125. The off-target effects of SP600125 are a critical consideration, as they can
lead to confounding results and misinterpretation of experimental outcomes.[14] For instance,
SP600125 has been shown to induce phosphorylation of Src, IGF-IR, Akt, and Erk1/2,
independent of its INK inhibitory activity.[18]

Cellular Effects
Both inhibitors have been used to probe the cellular functions of JNK signaling.
e JNK-IN-8 has been shown to:

o Suppress cell proliferation, migration, and invasion in triple-negative breast cancer (TNBC)
cells.[10]

o Reduce cell viability and organoid growth in TNBC models.[10]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.selleckchem.com/products/jnk-in-8.html
https://www.apexbt.com/jnk-in-8.html
https://insight.jci.org/articles/view/129905
https://www.selleckchem.com/products/SP600125.html
https://insight.jci.org/articles/view/129905
https://pubmed.ncbi.nlm.nih.gov/39587283/
https://insight.jci.org/articles/view/129905
https://www.mdpi.com/1422-0067/15/9/16246
https://aacrjournals.org/mct/article/21/10/1547/709521/Covalent-JNK-Inhibitor-JNK-IN-8-Suppresses-Tumor
https://aacrjournals.org/mct/article/21/10/1547/709521/Covalent-JNK-Inhibitor-JNK-IN-8-Suppresses-Tumor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Induce lysosome biogenesis and autophagy in TNBC cells by activating TFEB/TFES, a
mechanism found to be independent of JNK inhibition.[10]

o Sensitize pancreatic cancer cells to chemotherapy.[14]

e SP600125 has been demonstrated to:

[e]

Inhibit the expression of inflammatory genes such as COX-2, IL-2, IFN-y, and TNF-a.[12]
[19]

[e]

Prevent the activation and differentiation of primary human CD4 cell cultures.[12]

o

Block lipopolysaccharide-induced expression of TNF-a in animal models.[12]

[¢]

Inhibit autophagy and activate apoptosis.[13]

Visualizing the JNK Signaling Pathway and
Experimental Workflow

To provide a clearer context for the action of these inhibitors, the following diagrams illustrate
the JNK signaling pathway and a typical experimental workflow for inhibitor comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PubMed
[pubmed.ncbi.nim.nih.gov]

3. creative-diagnostics.com [creative-diagnostics.com]

4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human
Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC
[pmc.ncbi.nlm.nih.gov]

5. agscientific.com [agscientific.com]
6. stemcell.com [stemcell.com]

7. tandfonline.com [tandfonline.com]

8. selleckchem.com [selleckchem.com]
9. apexbt.com [apexbt.com]

10. aacrjournals.org [aacrjournals.org]

11. A c-Jun N-terminal kinase inhibitor, JINK-IN-8, sensitizes triple negative breast cancer
cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

12. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC
[pmc.ncbi.nlm.nih.gov]

13. selleckchem.com [selleckchem.com]

14. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer
to 5-FU/FOLFOX chemotherapy [insight.jci.org]

15. medchemexpress.com [medchemexpress.com]
16. cancer-research-network.com [cancer-research-network.com]

17. SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone
oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b11930456?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/C-Jun_N-terminal_kinases
https://pubmed.ncbi.nlm.nih.gov/11717429/
https://pubmed.ncbi.nlm.nih.gov/11717429/
https://www.creative-diagnostics.com/JNK-Signaling-Pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10887252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10887252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10887252/
https://agscientific.com/blog/chemical-inhibitor-sp600125-how-does-it-work.html
https://www.stemcell.com/media/files/pis/10000026295-PIS_00.pdf
https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1720013
https://www.selleckchem.com/products/jnk-in-8.html
https://www.apexbt.com/jnk-in-8.html
https://aacrjournals.org/mct/article/21/10/1547/709521/Covalent-JNK-Inhibitor-JNK-IN-8-Suppresses-Tumor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC61101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC61101/
https://www.selleckchem.com/products/SP600125.html
https://insight.jci.org/articles/view/129905
https://insight.jci.org/articles/view/129905
https://www.medchemexpress.com/Targets/JNK/jnk1.html
https://www.cancer-research-network.com/2024/08/30/sp600125-is-an-orally-active-atp-competitive-jnk-inhibitor-for-bladder-cancer-research/
https://pubmed.ncbi.nlm.nih.gov/39587283/
https://pubmed.ncbi.nlm.nih.gov/39587283/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

e 18. mdpi.com [mdpi.com]
e 19. SP600125 | Cell Signaling Technology [cellsignal.com]

 To cite this document: BenchChem. [Introduction to JNK-IN-8 and SP600125]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930456#comparing-jnk-in-8-and-sp600125]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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